molecular formula C19H12ClN3O2 B11454228 4-Chloro-2-{2-phenylpyrazolo[1,5-A]pyrimidine-6-carbonyl}phenol

4-Chloro-2-{2-phenylpyrazolo[1,5-A]pyrimidine-6-carbonyl}phenol

Cat. No.: B11454228
M. Wt: 349.8 g/mol
InChI Key: ALSJUDNOOFWCDN-UHFFFAOYSA-N
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Description

4-Chloro-2-{2-phenylpyrazolo[1,5-A]pyrimidine-6-carbonyl}phenol is a chemical compound with the molecular formula C19H14ClN3O2. It belongs to the class of phenylpyrazoles, which consist of a pyrazole ring bound to a phenyl group . This compound exhibits interesting properties and has found applications in various scientific fields.

Preparation Methods

Synthetic Routes:: The synthetic routes for 4-Chloro-2-{2-phenylpyrazolo[1,5-A]pyrimidine-6-carbonyl}phenol involve the following steps:

    Pyrazole Formation: The pyrazole ring is formed through cyclization reactions using appropriate precursors.

    Chlorination: Introduction of the chlorine atom at the 4-position of the pyrazole ring.

    Carbonylation: Addition of the carbonyl group (C=O) to the 6-position of the pyrazole ring.

Reaction Conditions::

    Chlorination: Chlorine gas or chlorinating agents (such as thionyl chloride) are used under specific conditions.

    Carbonylation: Carbon monoxide (CO) is typically used as the carbonyl source, often in the presence of transition metal catalysts.

Industrial Production:: The industrial-scale production of this compound involves optimization of the synthetic routes and reaction conditions for efficient and cost-effective manufacturing.

Chemical Reactions Analysis

4-Chloro-2-{2-phenylpyrazolo[1,5-A]pyrimidine-6-carbonyl}phenol can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions at different positions on the pyrazole ring.

    Major Products: The products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It might exhibit biological activity, making it relevant for drug discovery.

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Industry: It could serve as a precursor for other valuable compounds.

Mechanism of Action

The exact mechanism by which 4-Chloro-2-{2-phenylpyrazolo[1,5-A]pyrimidine-6-carbonyl}phenol exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare this compound with related pyrazolo[1,5-A]pyrimidines. Its uniqueness lies in its specific substitution pattern and functional groups.

Remember that this compound is part of a collection of rare and unique chemicals, and further research is needed to fully understand its properties and applications

Properties

Molecular Formula

C19H12ClN3O2

Molecular Weight

349.8 g/mol

IUPAC Name

(5-chloro-2-hydroxyphenyl)-(2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)methanone

InChI

InChI=1S/C19H12ClN3O2/c20-14-6-7-17(24)15(8-14)19(25)13-10-21-18-9-16(22-23(18)11-13)12-4-2-1-3-5-12/h1-11,24H

InChI Key

ALSJUDNOOFWCDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2)C(=O)C4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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